3-oxoadipyl-CoA

Description

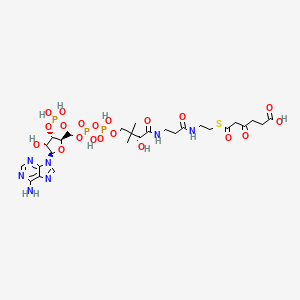

Structure

2D Structure

Properties

Molecular Formula |

C27H42N7O20P3S |

|---|---|

Molecular Weight |

909.6 g/mol |

IUPAC Name |

6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4,6-dioxohexanoic acid |

InChI |

InChI=1S/C27H42N7O20P3S/c1-27(2,22(41)25(42)30-6-5-16(36)29-7-8-58-18(39)9-14(35)3-4-17(37)38)11-51-57(48,49)54-56(46,47)50-10-15-21(53-55(43,44)45)20(40)26(52-15)34-13-33-19-23(28)31-12-32-24(19)34/h12-13,15,20-22,26,40-41H,3-11H2,1-2H3,(H,29,36)(H,30,42)(H,37,38)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t15-,20-,21-,22+,26-/m1/s1 |

InChI Key |

VKKKAAPGXHWXOO-BIEWRJSYSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)CCC(=O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)CCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

role of 3-oxoadipyl-CoA in aromatic compound degradation

An In-depth Technical Guide on the Role of 3-Oxoadipyl-CoA in Aromatic Compound Degradation

Introduction

The microbial degradation of aromatic compounds is a cornerstone of the global carbon cycle and a critical process for the bioremediation of environmental pollutants.[1][2] These compounds, originating from natural sources like lignin (B12514952) and industrial activities, are funneled into a few central metabolic routes.[1][3] One of the most significant of these is the β-ketoadipate pathway, an aerobic process widely distributed among soil bacteria and fungi.[4][5] This pathway efficiently converts a diverse range of aromatic molecules into intermediates of the tricarboxylic acid (TCA) cycle.[5][6] At the heart of this metabolic convergence lies This compound , a key thioester intermediate whose formation and subsequent cleavage represent the final steps linking the complex upper degradation pathways to central metabolism.[7][8] This guide provides a detailed examination of the pivotal role of this compound, the enzymes responsible for its metabolism, and the experimental approaches used for its study.

The β-Ketoadipate Pathway: A Funnel to Central Metabolism

The β-ketoadipate pathway is characterized by two primary converging branches, named after their key intermediates: the catechol branch and the protocatechuate branch .[5][9]

-

Catechol Branch: Degrades aromatic compounds such as benzoate (B1203000), phenol, and mandelate.[4][10] These are converted to catechol, which undergoes ortho (or intradiol) ring cleavage to form cis,cis-muconate.[4]

-

Protocatechuate Branch: Metabolizes compounds like 4-hydroxybenzoate. These are converted to protocatechuate, which is cleaved by protocatechuate 3,4-dioxygenase.[9][11]

Both branches proceed through a series of enzymatic reactions, ultimately converging at the formation of 3-oxoadipate (B1233008).[6][11] This molecule is then activated and cleaved in two final steps that channel the carbon skeletons into the TCA cycle. The degradation of 3-oxoadipate proceeds through this compound to yield acetyl-CoA and succinyl-CoA.[7][12]

Core Enzymatic Conversions of 3-Oxoadipate

The conversion of 3-oxoadipate into TCA cycle intermediates is a two-step process catalyzed by a CoA transferase and a thiolase.[6][8]

Activation via CoA Transfer

First, the free acid 3-oxoadipate must be activated to its coenzyme A thioester. This reaction is catalyzed by 3-oxoadipate:succinyl-CoA transferase (EC 2.8.3.6).[7][13] The enzyme transfers a CoA moiety from succinyl-CoA to 3-oxoadipate, yielding this compound and succinate.[13] This reaction is reversible.[12]

-

Reaction: 3-oxoadipate + succinyl-CoA ⇌ this compound + succinate[13]

In some organisms, an alternative ATP-dependent mechanism for this activation step exists but the succinyl-CoA-dependent transferase is more common in the context of aromatic degradation.[7]

Thiolytic Cleavage

The resulting this compound is then the substrate for This compound thiolase (EC 2.3.1.174).[14] This enzyme catalyzes the thiolytic cleavage of this compound, using a free CoA molecule to break the Cα-Cβ bond.[7] This reaction yields two key metabolites: acetyl-CoA and succinyl-CoA , both of which can directly enter the TCA cycle.[7][14]

-

Reaction: this compound + CoA ⇌ acetyl-CoA + succinyl-CoA[15]

Interestingly, recent research has revealed pathway crosstalk, where other thiolases, such as those from the β-oxidation pathway for fatty acid degradation, can compensate for the function of this compound thiolase, highlighting the metabolic flexibility of these organisms.[16]

Data Presentation: Enzyme Characteristics

The key enzymes that metabolize 3-oxoadipate have been purified and characterized from various microorganisms, most notably Pseudomonas species.[7] The table below summarizes their key quantitative properties.

| Property | 3-Oxoadipate:succinyl-CoA transferase | This compound thiolase | Source Organism |

| EC Number | 2.8.3.6 | 2.3.1.174 | N/A |

| Native Molecular Mass | 115,000 ± 5,000 Da | 162,000 ± 5,000 Da | Pseudomonas sp. strain B13[7][12] |

| Subunit Composition | Heterodimer (A: 32,900 Da, B: 27,000 Da) | Homotetramer (A₄ type, 42 kDa subunit) | Pseudomonas sp. strain B13[7][12] |

| pH Optimum | 8.4 | 7.8 | Pseudomonas sp. strain B13[12] |

| Kₘ for 3-oxoadipate | 0.4 mM | N/A | Pseudomonas sp. strain B13[12] |

| Kₘ for succinyl-CoA | 0.2 mM | N/A | Pseudomonas sp. strain B13[12] |

| Kₘ for this compound | N/A | 0.15 mM | Pseudomonas sp. strain B13[7][12] |

| Kₘ for CoA | N/A | 0.01 mM | Pseudomonas sp. strain B13[7][12] |

| Encoding Genes | pcaI, pcaJ (or catI, catJ) | pcaF (or catF) | Pseudomonas sp. strain B13[6][8] |

Experimental Protocols

The study of the enzymes involved in this compound metabolism relies on established biochemical techniques for purification and activity measurement.

Methodology for Enzyme Purification

A general protocol for the purification of 3-oxoadipate:succinyl-CoA transferase and this compound thiolase from bacterial cell lysate involves multiple chromatographic steps.[7][12]

-

Cell Growth and Lysis: Grow the bacterial strain (e.g., Pseudomonas sp. B13) in a mineral medium with an aromatic substrate (e.g., benzoate or 3-chlorobenzoate) to induce the expression of the pathway enzymes.[7] Harvest cells and lyse them using methods like sonication or French press.

-

Clarification: Centrifuge the lysate at high speed to remove cell debris, yielding a crude extract.

-

Heat Treatment (for Transferase): The 3-oxoadipate:succinyl-CoA transferase from some strains is relatively heat-stable. Incubating the crude extract at a specific temperature (e.g., 55°C) can denature and precipitate many other proteins.[12]

-

Chromatography:

-

Ion Exchange Chromatography: Use a column like DEAE-Sepharose or Mono-Q to separate proteins based on charge.[7][12]

-

Affinity Chromatography: Employ columns such as blue 3GA or reactive brown-agarose, which are effective for purifying nucleotide-binding enzymes like thiolases.[12]

-

Hydrophobic Interaction Chromatography: Use a phenyl-Sepharose column to separate proteins based on hydrophobicity.[12]

-

Size Exclusion Chromatography: Use a Superose 6 or 12 column for final polishing and to estimate the native molecular mass of the purified enzyme.[7][12]

-

-

Purity Analysis: Assess the purity of the final enzyme preparation at each step using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).[12]

Methodology for Enzyme Activity Assays

Enzyme activity is typically monitored spectrophotometrically.

-

3-Oxoadipate:succinyl-CoA Transferase Assay:

-

The activity is measured in the direction of this compound formation.

-

The reaction mixture contains buffer (e.g., Tris-HCl, pH 8.4), MgCl₂, 3-oxoadipate, and succinyl-CoA.[7]

-

The formation of the enolate of this compound in the presence of Mg²⁺ leads to an increase in absorbance at 305 nm .[7]

-

The rate of increase in absorbance is proportional to the enzyme activity.

-

-

This compound Thiolase Assay:

-

The activity is measured by monitoring the disappearance of this compound.

-

The reaction mixture contains buffer (e.g., Tris-HCl, pH 7.8), MgCl₂, purified this compound, and free CoA.[7]

-

The reaction is initiated by adding CoA.

-

The thiolytic cleavage results in the disappearance of the this compound enolate, which is monitored as a decrease in absorbance at 305 nm .[7]

-

The rate of decrease in absorbance is proportional to the thiolase activity.

-

References

- 1. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Cloning, Characterization, and Analysis of Sequences Encoding 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: cloning, characterization, and analysis of sequences encoding 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and this compound thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of a protocatechuate catabolic gene cluster from Rhodococcus opacus 1CP: evidence for a merged enzyme with 4-carboxymuconolactone-decarboxylating and 3-oxoadipate enol-lactone-hydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: purification and characterization of 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and this compound thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-oxoadipate CoA-transferase - Wikipedia [en.wikipedia.org]

- 14. This compound thiolase - Wikipedia [en.wikipedia.org]

- 15. Rhea - reaction knowledgebase [rhea-db.org]

- 16. journals.asm.org [journals.asm.org]

Biosynthesis of 3-Oxoadipyl-CoA from Succinyl-CoA and Acetyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 3-oxoadipyl-CoA from succinyl-CoA and acetyl-CoA represents a key enzymatic reaction at the intersection of primary and secondary metabolism. This condensation reaction, catalyzed by the enzyme this compound thiolase, is a critical step in the degradation of aromatic compounds, particularly via the benzoate (B1203000) and related pathways. Understanding the intricacies of this biosynthetic route, including its kinetics, thermodynamics, and the methodologies to study it, is paramount for researchers in metabolic engineering, drug discovery targeting microbial pathways, and synthetic biology. This technical guide provides an in-depth overview of the core principles of this compound biosynthesis, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension and application in a laboratory setting.

The Core Biosynthetic Pathway

The direct biosynthesis of this compound from succinyl-CoA and acetyl-CoA is catalyzed by the enzyme This compound thiolase (EC 2.3.1.174). This enzyme belongs to the thiolase family, which is characterized by its ability to catalyze the formation or cleavage of a carbon-carbon bond adjacent to a carbonyl group through a thioester-dependent Claisen condensation or thiolytic cleavage mechanism.[1][2] The systematic name for this enzyme is succinyl-CoA:acetyl-CoA C-succinyltransferase.[1][3]

The reversible reaction is as follows:

Succinyl-CoA + Acetyl-CoA ⇌ this compound + Coenzyme A [1][3]

This reaction is a crucial step in the catabolism of aromatic compounds in various microorganisms, such as Pseudomonas species.[4][5] In the context of the benzoate degradation pathway, this reaction serves to convert intermediates derived from the aromatic ring into central metabolites that can enter the citric acid cycle.

Quantitative Data

The following table summarizes the available quantitative data for this compound thiolase. It is important to note that kinetic parameters can vary depending on the source of the enzyme and the specific experimental conditions.

| Parameter | Value | Substrate(s) | Organism | Reference |

| Michaelis Constant (Km) | 0.15 mM | This compound | Pseudomonas sp. strain B13 | [5][6] |

| 0.01 mM | Coenzyme A | Pseudomonas sp. strain B13 | [5][6] | |

| Catalytic Rate Constant (kcat) | Not Reported | - | Pseudomonas sp. strain B13 | - |

| Thermodynamics (ΔG°') | Not Reported | - | - | - |

Signaling Pathways and Experimental Workflows

To visualize the biochemical context and experimental approaches for studying the biosynthesis of this compound, the following diagrams are provided.

Experimental Protocols

Purification of this compound Thiolase from Pseudomonas sp. strain B13

This protocol is adapted from Kaschabek et al. (2002).[5]

a. Cell Growth and Crude Extract Preparation:

-

Grow Pseudomonas sp. strain B13 in a suitable medium supplemented with benzoate as the sole carbon source to induce the expression of the benzoate degradation pathway enzymes.

-

Harvest the cells in the late exponential phase by centrifugation.

-

Resuspend the cell pellet in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol).

-

Lyse the cells by sonication or French press.

-

Centrifuge the lysate at high speed to remove cell debris and obtain the crude extract.

b. Chromatography:

-

Anion Exchange Chromatography:

-

Load the crude extract onto a DEAE-Sepharose column pre-equilibrated with the lysis buffer.

-

Wash the column extensively with the equilibration buffer.

-

Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the equilibration buffer.

-

Collect fractions and assay for this compound thiolase activity.

-

-

Affinity Chromatography:

-

Pool the active fractions from the previous step and apply them to a Blue Sepharose column.

-

Wash the column and elute the enzyme with a step gradient of NaCl or by using a specific ligand if known.

-

-

Gel Filtration Chromatography:

-

As a final polishing step, apply the active fractions to a gel filtration column (e.g., Superdex 200) to separate proteins based on size and remove any remaining impurities.

-

Collect fractions and assess purity by SDS-PAGE.

-

Synthesis of this compound

-

Set up a reaction mixture containing 3-oxoadipate, succinyl-CoA, and a purified preparation of 3-oxoadipate:succinyl-CoA transferase (EC 2.8.3.6).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) and pH (e.g., 8.0).

-

Monitor the formation of this compound using HPLC.

-

Once the reaction reaches equilibrium or completion, the this compound can be purified from the reaction mixture using chromatographic techniques.

Enzyme Activity Assay

a. Spectrophotometric Assay (Cleavage Direction):

This assay measures the decrease in absorbance at 305 nm, which corresponds to the cleavage of the Mg2+-complex of this compound.[5]

-

Prepare a reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 8.0), MgCl2 (e.g., 10 mM), and the synthesized this compound.

-

Initiate the reaction by adding the purified this compound thiolase.

-

Monitor the decrease in absorbance at 305 nm using a spectrophotometer.

-

The rate of the reaction can be calculated using the molar extinction coefficient of the this compound-Mg2+ complex.

b. DTNB-based Spectrophotometric Assay (Synthesis Direction):

This assay measures the consumption of the free thiol group of Coenzyme A upon its incorporation into this compound. The remaining free CoA is quantified using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product with an absorbance maximum at 412 nm.

-

Prepare a reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 8.0), succinyl-CoA, and acetyl-CoA.

-

Initiate the reaction by adding the purified this compound thiolase.

-

At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a denaturing agent).

-

Add DTNB solution to the quenched reaction aliquots.

-

Measure the absorbance at 412 nm.

-

The amount of CoA consumed can be determined by comparing the absorbance to a standard curve of known CoA concentrations.

c. Coupled Enzyme Assay (Synthesis Direction):

This continuous assay couples the production of Coenzyme A to a subsequent reaction that can be monitored spectrophotometrically. For example, the release of CoA can be coupled to the reaction of α-ketoglutarate dehydrogenase, which utilizes CoA and NAD+ to produce succinyl-CoA and NADH. The production of NADH can be monitored by the increase in absorbance at 340 nm.[8]

-

Prepare a reaction mixture containing Tris-HCl buffer, succinyl-CoA, acetyl-CoA, α-ketoglutarate, NAD+, and a surplus of α-ketoglutarate dehydrogenase.

-

Initiate the reaction by adding this compound thiolase.

-

Monitor the increase in absorbance at 340 nm.

Conclusion

The biosynthesis of this compound from succinyl-CoA and acetyl-CoA is a fundamental reaction in the microbial metabolism of aromatic compounds. This technical guide has provided a comprehensive overview of this pathway, including the key enzyme involved, available quantitative data, and detailed experimental protocols for its study. The provided diagrams offer a visual framework for understanding the biochemical and experimental context. While some kinetic and thermodynamic parameters await further elucidation, the information presented here serves as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development, enabling further investigation and exploitation of this important metabolic pathway.

References

- 1. interchim.fr [interchim.fr]

- 2. This compound thiolase - Wikipedia [en.wikipedia.org]

- 3. EC 2.3.1.174 [iubmb.qmul.ac.uk]

- 4. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: cloning, characterization, and analysis of sequences encoding 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and this compound thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 3-Oxoadipyl-CoA in the Beta-Ketoadipate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The beta-ketoadipate pathway is a critical metabolic route in various bacteria and fungi for the degradation of aromatic compounds, which are abundant in nature, particularly as components of lignin. This pathway funnels a wide range of aromatic substrates into two central intermediates, protocatechuate and catechol, which are further catabolized to common cellular metabolites. A key molecule in the convergence of these branches is 3-oxoadipyl-CoA. This technical guide provides an in-depth exploration of the function of this compound, the enzymes that metabolize it, and the experimental protocols used to study this pivotal step in aromatic catabolism.

The Beta-Ketoadipate Pathway: An Overview

The beta-ketoadipate pathway is a convergent catabolic pathway that ultimately leads to the production of acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[1][2] The pathway is broadly divided into two main branches: the catechol branch and the protocatechuate branch, named after the initial aromatic diol intermediates.[1][2] Both branches converge to form the common intermediate, 3-oxoadipate (B1233008) (also known as β-ketoadipate).[3]

The subsequent steps involve the activation of 3-oxoadipate to its coenzyme A thioester, this compound, followed by a thiolytic cleavage. This final stage of the pathway is the focus of this guide.

References

The Central Role of 3-Oxoadipyl-CoA in Native and Engineered Aromatic Compound Metabolism in Escherichia coli

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Oxoadipyl-CoA is a pivotal intermediate in the catabolism of various aromatic compounds. In Escherichia coli, it serves as a key metabolite in the native phenylacetate (B1230308) degradation pathway and is a central molecule in engineered pathways for the utilization of other aromatic substrates, such as protocatechuate. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound in E. coli, details the regulatory mechanisms governing these pathways, presents quantitative data on enzyme kinetics and bacterial growth, and offers detailed experimental protocols for the study of this metabolite and its associated enzymes. This document is intended to be a valuable resource for researchers in metabolic engineering, synthetic biology, and drug development who are interested in the microbial degradation of aromatic compounds.

Introduction

The microbial degradation of aromatic compounds is a subject of intense research due to its importance in bioremediation and the potential for converting renewable aromatic feedstocks, such as lignin, into valuable chemicals. Escherichia coli is a workhorse of metabolic engineering, but its natural capacity to degrade a wide range of aromatic compounds is limited.[1][2][3] However, it possesses a native pathway for the catabolism of phenylacetic acid, which proceeds through the intermediate this compound.[4][5] Furthermore, E. coli has been successfully engineered to utilize other aromatic compounds by introducing heterologous pathways, such as the protocatechuate branch of the β-ketoadipate pathway from soil bacteria like Pseudomonas putida.[1][2][3] In these engineered strains, this compound is also a key intermediate, linking the degradation of these aromatic precursors to central metabolism.

This guide delves into the core of these metabolic routes, focusing on the synthesis and subsequent fate of this compound in E. coli. We will explore both the native and engineered pathways, their regulation, and provide practical information for their experimental investigation.

Metabolic Pathways Involving this compound in E. coli

The Native Phenylacetate (PAA) Catabolic Pathway

E. coli can utilize phenylacetic acid (PAA) as a sole carbon and energy source via a complex aerobic hybrid pathway encoded by the paa gene cluster.[5][6] This pathway activates PAA to phenylacetyl-CoA, which then undergoes a series of reactions including ring epoxidation, isomerization, hydrolytic ring cleavage, and β-oxidation-like steps.[7] The final step in this pathway is the thiolytic cleavage of this compound into succinyl-CoA and acetyl-CoA, which are then assimilated into the tricarboxylic acid (TCA) cycle.[4][8] This crucial reaction is catalyzed by the PaaJ enzyme, a this compound/3-oxo-5,6-dehydrosuberyl-CoA thiolase.[4][9]

Engineered Protocatechuate (PCA) Degradation Pathway (β-Ketoadipate Pathway)

To expand the substrate range of E. coli, researchers have successfully introduced the protocatechuate (PCA) degradation pathway from Pseudomonas putida.[1][3] This pathway, a branch of the β-ketoadipate pathway, funnels PCA, a common intermediate in the degradation of lignin-derived aromatics, into central metabolism.[1][10] The heterologously expressed enzymes convert PCA through a series of intermediates to this compound. The final steps involve the conversion of β-ketoadipate to this compound by β-ketoadipate:succinyl-CoA transferase (PcaIJ), followed by the thiolytic cleavage of this compound by β-ketoadipyl-CoA thiolase (PcaF) to yield succinyl-CoA and acetyl-CoA.[8]

References

- 1. Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PcaR-mediated activation and repression of pca genes from Pseudomonas putida are propagated by its binding to both the -35 and the -10 promoter elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of the pcaIJ genes for aromatic acid degradation in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]

- 6. Catabolism of phenylacetic acid in Escherichia coli. Characterization of a new aerobic hybrid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. uniprot.org [uniprot.org]

- 10. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Oxoadipate Pathway: A Comprehensive Technical Guide to its Discovery and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-oxoadipate (B1233008) pathway, also known as the β-ketoadipate pathway, is a central metabolic route in various bacteria and fungi for the catabolism of aromatic compounds. These organisms utilize this pathway to convert a wide range of natural and xenobiotic aromatic molecules into intermediates of central metabolism, specifically acetyl-CoA and succinyl-CoA. This capability has significant implications for bioremediation, industrial biotechnology, and our understanding of microbial ecology. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core molecular mechanisms of the 3-oxoadipate pathway, tailored for researchers, scientists, and drug development professionals.

I. Discovery and History: A Timeline of Elucidation

The elucidation of the 3-oxoadipate pathway was a gradual process, built upon the foundational work of numerous scientists over several decades. The initial studies on the microbial degradation of aromatic compounds laid the groundwork for understanding this intricate metabolic network.

Early Observations (1940s-1950s): The mid-20th century saw the first significant strides in understanding how microbes break down aromatic rings. Pioneering work by scientists such as S. Dagley and W. C. Evans in the 1940s and 1950s established that bacteria could oxidatively cleave the benzene (B151609) ring, a crucial first step in aromatic catabolism. Their research laid the conceptual framework for the existence of dedicated metabolic pathways for these compounds.

The "Ortho-Cleavage" Pathway Emerges (1950s-1960s): A pivotal moment in the discovery of the 3-oxoadipate pathway was the characterization of the "ortho-cleavage" or "intradiol cleavage" mechanism. In a landmark 1957 paper, M. Katagiri and O. Hayaishi described the enzymatic degradation of β-ketoadipic acid (3-oxoadipic acid), a key intermediate in the pathway.[1] This work, along with subsequent research, began to piece together the sequence of enzymatic reactions.

Delineation of the Two Main Branches (1960s-1970s): The work of L. N. Ornston and R. Y. Stanier in the 1960s and 1970s was instrumental in fully delineating the two main convergent branches of the 3-oxoadipate pathway: the catechol branch and the protocatechuate branch .[2] Their meticulous enzymatic and genetic studies in Pseudomonas putida provided a detailed roadmap of the pathway, identifying the individual enzymes and their regulation. This period solidified the understanding of how diverse aromatic precursors are funneled into these two central branches.

Expansion and Diversification (1980s-Present): Following the elucidation of the core pathway, research has focused on the diversity and evolution of the 3-oxoadipate pathway in a wider range of microorganisms. This has led to the discovery of variations of the pathway, such as the hydroxyhydroquinone branch in some yeasts and modified pathways for the degradation of substituted aromatics like methylaromatics.[3] Modern genomic and proteomic approaches continue to reveal the genetic organization, regulation, and ecological significance of this vital metabolic route.

II. Core Signaling Pathways

The 3-oxoadipate pathway is characterized by two primary convergent branches that funnel a variety of aromatic compounds into a common set of intermediates.

A. The Catechol Branch

The catechol branch is responsible for the degradation of aromatic compounds that can be converted to catechol.

B. The Protocatechuate Branch

The protocatechuate branch handles aromatic compounds that are metabolized via protocatechuate.

C. The Common Terminal Pathway

Both the catechol and protocatechuate branches converge at the formation of 3-oxoadipate, which is then further metabolized to central metabolic intermediates.

III. Quantitative Data Presentation

The following tables summarize key quantitative data for the core enzymes of the 3-oxoadipate pathway. Kinetic parameters can vary depending on the source organism and experimental conditions.

| Enzyme | EC Number | Substrate | Km (µM) | kcat (s-1) | Source Organism |

| Catechol 1,2-dioxygenase | 1.13.11.1 | Catechol | 13.2 | 16.13 | Pseudomonas stutzeri[4] |

| Protocatechuate 3,4-dioxygenase | 1.13.11.3 | Protocatechuate | 18.5 | - | Pseudomonas sp.[5] |

| Muconate cycloisomerase | 5.5.1.1 | cis,cis-Muconate | - | - | Pseudomonas putida |

| 3-Carboxymuconate cycloisomerase | 5.5.1.2 | 3-Carboxy-cis,cis-muconate | - | - | Pseudomonas putida |

| 4-Carboxymuconolactone decarboxylase | 4.1.1.44 | 4-Carboxymuconolactone | - | - | Pseudomonas putida |

| Muconolactone isomerase | 5.3.3.4 | Muconolactone | - | - | Pseudomonas putida |

| 3-Oxoadipate enol-lactone hydrolase | 3.1.1.24 | 3-Oxoadipate enol-lactone | - | - | Pseudomonas putida |

| 3-Oxoadipate:succinyl-CoA transferase | 2.8.3.6 | 3-Oxoadipate | - | - | Pseudomonas sp. strain B13 |

| This compound thiolase | 2.3.1.174 | This compound | - | - | Pseudomonas sp. strain B13 |

IV. Experimental Protocols

This section provides an overview of key experimental methodologies used to study the 3-oxoadipate pathway. For detailed, step-by-step protocols, it is recommended to consult the primary literature cited.

A. Enzyme Purification

1. Purification of Muconate Cycloisomerase from Pseudomonas putida

-

Principle: This protocol utilizes a series of chromatographic steps to isolate muconate cycloisomerase from a cell lysate.

-

Methodology:

-

Cell Lysis: Bacterial cells are harvested and lysed, typically by sonication or French press, to release the intracellular contents.

-

Anion-Exchange Chromatography: The cell-free extract is loaded onto an anion-exchange column (e.g., Q Sepharose). The column is washed, and proteins are eluted with a salt gradient (e.g., 0 to 250 mM NaCl).[6]

-

Further Chromatographic Steps: Fractions containing muconate cycloisomerase activity are pooled and may be subjected to further purification steps such as hydrophobic interaction chromatography or size-exclusion chromatography to achieve homogeneity.

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

-

2. Purification of 3-Oxoadipate:succinyl-CoA Transferase and this compound Thiolase from Pseudomonas sp. strain B13

-

Principle: These two enzymes of the terminal pathway can be purified from bacterial cells grown on a suitable aromatic substrate.

-

Methodology:

-

Cultivation: Pseudomonas sp. strain B13 is grown in a medium containing an inducer of the pathway, such as 3-chlorobenzoate.

-

Cell Lysis and Fractionation: Cells are harvested and lysed. The purification protocol may involve ammonium (B1175870) sulfate (B86663) precipitation to fractionate the proteins.[7]

-

Chromatography: A series of chromatographic steps, similar to those described for muconate cycloisomerase, are employed to separate and purify the transferase and thiolase.

-

B. Enzyme Assays

1. Assay for Catechol 1,2-dioxygenase

-

Principle: The activity of catechol 1,2-dioxygenase is determined by spectrophotometrically measuring the formation of the product, cis,cis-muconic acid, which has a characteristic absorbance maximum at 260 nm.[8][9]

-

Reaction Mixture: A typical assay mixture contains a suitable buffer (e.g., Tris-HCl, pH 8.0), the substrate catechol, and the enzyme solution.

-

Procedure: The reaction is initiated by the addition of the enzyme, and the increase in absorbance at 260 nm is monitored over time.

2. Assay for Protocatechuate 3,4-dioxygenase

-

Principle: The activity of this enzyme is measured by monitoring the decrease in the substrate, protocatechuate, which absorbs light at 290 nm.[5]

-

Reaction Mixture: The assay mixture includes a buffer (e.g., Tris-acetate, pH 7.5), protocatechuate, and the enzyme.

-

Procedure: The reaction is started by adding the enzyme, and the decrease in absorbance at 290 nm is recorded.

3. Assay for 3-Oxoadipate enol-lactone Hydrolase

-

Principle: This assay measures the hydrolysis of 3-oxoadipate enol-lactone. The disappearance of the substrate can be monitored spectrophotometrically at 230 nm.[10]

-

Reaction Mixture: The assay contains a buffer (e.g., Tris-HCl, pH 7.5), 3-oxoadipate enol-lactone, and the enzyme preparation.

-

Procedure: The decrease in absorbance at 230 nm is followed after the addition of the enzyme.

4. Assay for 3-Oxoadipate:succinyl-CoA Transferase

-

Principle: The formation of the product, this compound, can be detected by its complex with Mg²⁺, which absorbs light at 305 nm.[10]

-

Reaction Mixture: The assay includes a buffer (e.g., Tris-HCl, pH 8.0), MgCl₂, 3-oxoadipate, succinyl-CoA, and the enzyme.

-

Procedure: The increase in absorbance at 305 nm is measured after initiating the reaction with the enzyme.

C. Gene Regulation Studies

1. Experimental Workflow for Studying Gene Regulation in Bacterial Metabolic Pathways

-

Principle: Understanding the regulation of the 3-oxoadipate pathway involves identifying the regulatory genes and the environmental signals that control the expression of the catabolic genes.

-

Methodology:

-

Transcriptional Analysis: Techniques such as reverse transcription-quantitative PCR (RT-qPCR) or RNA-sequencing (RNA-Seq) are used to measure the expression levels of the pathway genes under different growth conditions (e.g., in the presence or absence of aromatic inducers).

-

Promoter-Reporter Fusions: The promoter regions of the catabolic genes are fused to a reporter gene (e.g., lacZ, gfp). The expression of the reporter gene is then measured in the presence of different potential inducers to identify the regulatory molecules.

-

Identification of Regulatory Proteins: DNA affinity chromatography coupled with mass spectrometry can be used to identify the transcription factors that bind to the promoter regions of the pathway genes.[11]

-

Mutational Analysis: Deletion or mutation of the putative regulatory genes is performed to confirm their role in controlling the expression of the catabolic pathway.

-

V. Conclusion

The discovery and elucidation of the 3-oxoadipate pathway represent a significant achievement in microbial biochemistry. From the early pioneering studies to the detailed molecular characterization of its enzymes and regulation, our understanding of this central metabolic route has continuously evolved. This knowledge is not only fundamental to our comprehension of microbial metabolism and ecology but also provides a powerful toolkit for biotechnological applications. For researchers, scientists, and drug development professionals, a thorough understanding of the 3-oxoadipate pathway is crucial for harnessing its potential in bioremediation, the production of bio-based chemicals, and the development of novel antimicrobial strategies targeting essential metabolic pathways. The continued exploration of the diversity and regulatory intricacies of this pathway promises to unlock further opportunities in these fields.

References

- 1. The purification and physical properties of 3-carboxy-cis-cis-muconate cycloisomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The beta-ketoadipate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modified 3-oxoadipate pathway for the biodegradation of methylaromatics in Pseudomonas reinekei MT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]

- 5. toyobo-global.com [toyobo-global.com]

- 6. Substrate Specificity of and Product Formation by Muconate Cycloisomerases: an Analysis of Wild-Type Enzymes and Engineered Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. scielo.br [scielo.br]

- 9. Investigating the quaternary structure of a homomultimeric catechol 1,2-dioxygenase: An integrative structural biology study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

An In-depth Technical Guide to the Enzymatic Conversion of 3-Oxoadipate to 3-Oxoadipyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of 3-oxoadipate (B1233008) to 3-oxoadipyl-CoA is a critical step in the catabolism of aromatic compounds by various microorganisms. This reaction is primarily catalyzed by the enzyme 3-oxoadipate:succinyl-CoA transferase (EC 2.8.3.6), a key player in the 3-oxoadipate pathway. Understanding the kinetics, mechanism, and regulation of this enzyme is crucial for applications in bioremediation, metabolic engineering, and as a potential target for drug development. This guide provides a comprehensive overview of this enzymatic conversion, including detailed kinetic data, experimental protocols, and visual representations of the underlying biochemical processes.

Introduction: The 3-Oxoadipate Pathway

The 3-oxoadipate pathway is a central metabolic route for the degradation of aromatic compounds such as protocatechuate and catechol, which are derived from lignin (B12514952) and other natural or xenobiotic sources.[1][2][3] This pathway funnels these complex aromatic molecules into intermediates of central metabolism, specifically acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. The conversion of 3-oxoadipate to this compound represents a key activation step within this pathway, preparing the carbon skeleton for thiolytic cleavage.

The overall reaction catalyzed by 3-oxoadipate:succinyl-CoA transferase is the transfer of a Coenzyme A (CoA) moiety from succinyl-CoA to 3-oxoadipate, yielding this compound and succinate.[4][5]

Reaction: Succinyl-CoA + 3-Oxoadipate ⇌ Succinate + this compound

This reversible reaction is vital for channeling the carbon flow from aromatic degradation into the central metabolic machinery of the cell.

The Key Enzyme: 3-Oxoadipate:Succinyl-CoA Transferase

3-Oxoadipate:succinyl-CoA transferase, also known as 3-oxoadipate coenzyme A-transferase, is the primary enzyme responsible for the conversion of 3-oxoadipate to its CoA derivative.[5] This enzyme belongs to the family of CoA-transferases (EC 2.8.3).

Enzyme Structure and Properties

Studies on the enzyme from Pseudomonas sp. strain B13 have revealed significant details about its structure. It is a heterotetramer with an A₂B₂ subunit composition.[4][6] The native molecular mass is estimated to be approximately 115 kDa, with subunit A having a molecular mass of 32.9 kDa and subunit B a mass of 27 kDa.[4][6][7]

Quantitative Enzyme Kinetic Data

The kinetic parameters of 3-oxoadipate:succinyl-CoA transferase have been characterized, providing insights into its catalytic efficiency and substrate affinity. The following table summarizes the key quantitative data for the enzyme from Pseudomonas sp. strain B13.[4][7]

| Parameter | Value | Substrate | Source |

| Km | 0.4 mM | 3-Oxoadipate | [4][7] |

| Km | 0.2 mM | Succinyl-CoA | [4][7] |

| kcat | 1,430 min-1 | - | [4] |

| Optimal pH | 8.4 | - | [4][7] |

Experimental Protocols

This section provides detailed methodologies for the purification and assay of 3-oxoadipate:succinyl-CoA transferase, based on established protocols.[4]

Purification of 3-Oxoadipate:Succinyl-CoA Transferase from Pseudomonas sp. strain B13

The purification procedure involves several chromatographic steps to achieve a homogenous enzyme preparation.

a) Cell Lysis and Crude Extract Preparation:

-

Harvest bacterial cells grown on a suitable carbon source (e.g., 3-chlorobenzoate) by centrifugation.

-

Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Disrupt the cells by sonication or French press.

-

Centrifuge the lysate at high speed to remove cell debris and obtain the crude extract.

b) Heat Treatment:

-

Heat the crude extract to 59°C for 15 minutes.

-

Centrifuge to remove precipitated proteins.

c) Phenyl-Sepharose Chromatography:

-

Apply the supernatant from the heat treatment to a Phenyl-Sepharose column.

-

Elute with a decreasing salt gradient to separate proteins based on hydrophobicity.

d) Anion Exchange Chromatography (Mono-Q):

-

Pool the active fractions from the Phenyl-Sepharose column.

-

Apply the pooled fractions to a Mono-Q anion exchange column.

-

Elute with an increasing salt gradient.

e) Gel Filtration Chromatography (Superose 6):

-

Concentrate the active fractions from the Mono-Q column.

-

Apply the concentrated sample to a Superose 6 gel filtration column for final polishing and molecular weight estimation.

Enzyme Activity Assay

The activity of 3-oxoadipate:succinyl-CoA transferase can be determined spectrophotometrically by monitoring the formation of the Mg²⁺-chelate of this compound, which absorbs at 305 nm.[4]

Assay Mixture (1 ml total volume):

-

35 µmol of Tris-HCl buffer (pH 8.0)

-

25 µmol of MgCl₂

-

3.5 µmol of 3-oxoadipate

-

0.15 µmol of succinyl-CoA

-

Enzyme solution (crude extract or purified enzyme)

Procedure:

-

Combine the Tris-HCl buffer, MgCl₂, and 3-oxoadipate in a cuvette.

-

Initiate the reaction by adding succinyl-CoA.

-

Immediately start monitoring the increase in absorbance at 305 nm using a spectrophotometer.

-

The rate of increase in absorbance is proportional to the enzyme activity.

Visualizing the Biochemical Context

Graphical representations are essential for understanding the complex relationships in metabolic pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of the enzymatic conversion of 3-oxoadipate.

The 3-Oxoadipate Pathway

Experimental Workflow for Enzyme Characterization

References

- 1. researchgate.net [researchgate.net]

- 2. Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modified 3-oxoadipate pathway for the biodegradation of methylaromatics in Pseudomonas reinekei MT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-oxoadipate CoA-transferase - Wikipedia [en.wikipedia.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: purification and characterization of 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and this compound thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation of the 3-Oxoadipyl-CoA Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

The 3-oxoadipyl-CoA metabolic pathway, a central component of the broader β-ketoadipate pathway, plays a crucial role in the catabolism of aromatic compounds in various bacteria and fungi. This pathway funnels diverse aromatic molecules into central metabolism, ultimately converting them into succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. The regulation of this pathway is intricate, involving a multi-layered system of transcriptional control and enzymatic modulation to ensure efficient carbon utilization and adaptation to changing environmental conditions. This guide provides a comprehensive overview of the regulatory mechanisms governing the this compound pathway, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions.

Core Enzymatic Reactions

The terminal steps of the β-ketoadipate pathway, which constitute the this compound metabolic pathway, are catalyzed by two key enzymes:

-

3-Oxoadipate (B1233008):succinyl-CoA transferase (EC 2.8.3.6): This enzyme catalyzes the activation of 3-oxoadipate to its CoA thioester, this compound, using succinyl-CoA as the CoA donor.[1][2] The reaction is as follows:

-

Succinyl-CoA + 3-Oxoadipate ⇌ Succinate (B1194679) + this compound[1][2]

-

-

This compound thiolase (EC 2.3.1.174): This thiolase then cleaves this compound into two key intermediates of central metabolism.[3][4][5] The reaction is:

These two reactions effectively link the degradation of a wide array of aromatic compounds to the energy-generating core of cellular metabolism.

Transcriptional Regulation: A Multi-Layered Control System

The expression of the genes encoding the enzymes of the this compound pathway is tightly controlled at the transcriptional level. This regulation allows microorganisms to respond to the presence of specific aromatic substrates while prioritizing the use of more favorable carbon sources.

Induction by Pathway Intermediates

The primary mechanism for upregulating the this compound pathway is induction by specific molecules generated during the breakdown of aromatic compounds. The pathway intermediate, β-ketoadipate (3-oxoadipate) , serves as a key inducer molecule.[8][9] It functions by binding to transcriptional regulatory proteins, thereby triggering the expression of the operons containing the genes for the pathway enzymes.

Key Transcriptional Regulators

Several transcriptional regulators have been identified that play pivotal roles in controlling the expression of the genes involved in the this compound pathway. These regulators often belong to well-characterized families of DNA-binding proteins.

-

PcaR: A member of the IclR-type family of transcriptional regulators, PcaR is a positive regulator of the pca genes.[9][10] In Pseudomonas putida, PcaR, in complex with the inducer β-ketoadipate, binds to the promoter regions of the pcaIJF operon (encoding β-ketoadipate:succinyl-CoA transferase and this compound thiolase) and activates their transcription.[8][9][10] PcaR can also negatively autoregulate its own expression.[9] In Sinorhizobium meliloti, PcaR also acts as a positive regulator of the pcaIJF operon.[9]

-

PcaU: In Acinetobacter baylyi, the IclR-type regulator PcaU acts as both a repressor in the absence of an inducer and an activator in the presence of protocatechuate.[9][11]

-

BenM and CatM: These LysR-type transcriptional regulators are involved in the cross-regulation between the catechol and protocatechuate branches of the β-ketoadipate pathway in Acinetobacter sp. strain ADP1.[12][13][14] Their activity can indirectly influence the expression of the this compound pathway genes by controlling the flux of metabolites through the upper branches of the pathway.[12][13][14]

The following diagram illustrates the transcriptional regulation of the pca operon by PcaR in the presence of the inducer β-ketoadipate.

Caption: Transcriptional activation of the pcaIJF operon by the PcaR regulator.

Carbon Catabolite Repression (CCR)

A crucial layer of regulation is carbon catabolite repression (CCR), which ensures that bacteria utilize more energy-efficient carbon sources before metabolizing less preferred ones, such as aromatic compounds.[15][16][17] The presence of compounds like succinate and acetate (B1210297) can strongly repress the expression of the genes for the this compound pathway, even when an inducer is present.[15][17] This repression occurs at the transcriptional level and is a global regulatory mechanism that overrides the specific induction of the pathway.[15][17] In Acinetobacter baylyi, repression by succinate and acetate can be as high as 99% for the pca genes.[15]

The logical relationship of induction and repression is depicted in the following diagram.

References

- 1. EC 2.8.3.6 [iubmb.qmul.ac.uk]

- 2. 3-oxoadipate CoA-transferase - Wikipedia [en.wikipedia.org]

- 3. This compound thiolase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. EAWAG-BBD: reaction, reacID# r1051 [eawag-bbd.ethz.ch]

- 6. This compound thiolase(EC 2.3.1.174) - Creative Enzymes [creative-enzymes.com]

- 7. This compound thiolase activity | SGD [yeastgenome.org]

- 8. Study of the mechanism of activation of <i>pcaI,J</i> gene expression by PcaR and characterization of β-ketoadipate transporter PcaT in <i>Pseudomonas putida</i> - ProQuest [proquest.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Characterization of the pcaR regulatory gene from Pseudomonas putida, which is required for the complete degradation of p-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Transcriptional Cross-Regulation of the Catechol and Protocatechuate Branches of the β-Ketoadipate Pathway Contributes to Carbon Source-Dependent Expression of the Acinetobacter sp. Strain ADP1 pobA Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcriptional cross-regulation of the catechol and protocatechuate branches of the beta-ketoadipate pathway contributes to carbon source-dependent expression of the Acinetobacter sp. strain ADP1 pobA gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Aromatic degradative pathways in Acinetobacter baylyi underlie carbon catabolite repression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Multiple operons connected with catabolism of aromatic compounds in Acinetobacter sp. strain ADP1 are under carbon catabolite repression. | Semantic Scholar [semanticscholar.org]

The Metabolic Crossroads: A Technical Guide to 3-Oxoadipyl-CoA and its Convergence with the Krebs Cycle

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

While not a direct intermediate of the Krebs (Tricarboxylic Acid) cycle, 3-oxoadipyl-CoA stands as a critical juncture in the metabolic processing of aromatic compounds, directly linking their degradation to central carbon metabolism. This technical guide elucidates the precise role of this compound within the β-ketoadipate pathway, a catabolic route employed by various soil bacteria and fungi. The pathway culminates in the production of acetyl-CoA and succinyl-CoA, which are canonical entry points into the Krebs cycle. This document provides an in-depth overview of the enzymatic reactions involving this compound, quantitative kinetic data for key enzymes, detailed experimental protocols for their analysis, and visual representations of the associated metabolic and experimental workflows.

Introduction: Correcting a Common Misconception

The Krebs cycle is a fundamental metabolic pathway with a well-defined set of eight intermediates. Contrary to the topic's premise, this compound is not one of these intermediates. Instead, its significance lies in the β-ketoadipate pathway , a convergent catabolic pathway for the degradation of aromatic compounds such as protocatechuate and catechol, which are derived from lignin (B12514952) and various environmental pollutants.[1][2] This pathway effectively channels complex aromatic structures into two key metabolites that fuel the Krebs cycle.[1] Understanding this connection is vital for research in microbial metabolism, bioremediation, and the development of novel antimicrobial agents targeting bacterial metabolic pathways.

The β-Ketoadipate Pathway: A Funnel to Central Metabolism

The β-ketoadipate pathway is a chromosomally encoded pathway widely distributed in soil microorganisms.[1] It consists of two main branches, the protocatechuate branch and the catechol branch, which converge on the intermediate β-ketoadipate.[1] The final two steps of this pathway involve the conversion of β-ketoadipate to this compound and its subsequent cleavage.

The key reactions connecting the β-ketoadipate pathway to the Krebs cycle are:

-

3-Oxoadipate:Succinyl-CoA Transferase (EC 2.8.3.6): This enzyme catalyzes the transfer of a CoA moiety from succinyl-CoA to 3-oxoadipate, forming this compound and succinate.

-

This compound Thiolase (EC 2.3.1.174): This thiolase then cleaves this compound into acetyl-CoA and succinyl-CoA.

The products, acetyl-CoA and succinyl-CoA, are then readily assimilated into the Krebs cycle.

References

- 1. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]

3-oxoadipyl-CoA in prokaryotic versus eukaryotic metabolism

An In-depth Technical Guide to 3-Oxoadipyl-CoA in Prokaryotic Versus Eukaryotic Metabolism

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the catabolism of aromatic compounds, primarily through the β-ketoadipate pathway. This pathway is integral to the carbon cycle, enabling various microorganisms to utilize lignin-derived monomers and environmental pollutants as carbon sources. While the core enzymatic steps surrounding this compound are conserved, significant differences exist between prokaryotic and eukaryotic systems in terms of pathway architecture, enzyme structure, and genetic regulation. Understanding these distinctions is crucial for applications in bioremediation, metabolic engineering, and as a potential target for drug development. This guide provides a detailed comparison of the metabolic fate of this compound in prokaryotes and eukaryotes, presenting key quantitative data, detailed experimental protocols, and visual pathways to facilitate advanced research.

The Central Role of this compound in Metabolism

This compound sits (B43327) at the junction of the final two steps of the β-ketoadipate pathway, a convergent metabolic route for the degradation of the aromatic compounds protocatechuate and catechol.[1] These precursors are derived from a wide array of natural and xenobiotic sources, including plant lignin (B12514952) and industrial pollutants.[2][3] The pathway ultimately converts these complex aromatic rings into simple intermediates of the tricarboxylic acid (TCA) cycle, namely acetyl-CoA and succinyl-CoA.[1][4]

The final reactions are:

-

Activation: 3-oxoadipate (B1233008) is activated to its coenzyme A thioester, this compound.

-

Thiolysis: this compound undergoes thiolytic cleavage by coenzyme A to yield acetyl-CoA and succinyl-CoA.

The efficiency and regulation of these steps are critical for the metabolic flux through the pathway.

Prokaryotic Metabolism of this compound

In prokaryotes, particularly in soil bacteria like Pseudomonas, Acinetobacter, and Rhodococcus, the β-ketoadipate pathway is a cornerstone of their metabolic versatility.[1][5] The pathway is typically chromosomally encoded, and its genes are often organized in clusters or operons.[6][7][8]

The Prokaryotic β-Ketoadipate Pathway

The prokaryotic pathway features two main branches that converge on the formation of 3-oxoadipate (also known as β-ketoadipate).[5]

-

The Protocatechuate Branch: Degrades protocatechuate, derived from phenolic compounds like 4-hydroxybenzoate.[1]

-

The Catechol Branch: Degrades catechol, generated from various aromatic hydrocarbons.[1]

Once 3-oxoadipate is formed, it is converted to this compound by the enzyme 3-oxoadipate:succinyl-CoA transferase .[4] This enzyme transfers a CoA moiety from succinyl-CoA to 3-oxoadipate.[9] Subsequently, This compound thiolase cleaves the molecule into acetyl-CoA and succinyl-CoA, which enter central metabolism.[4][10]

Eukaryotic Metabolism of this compound

In eukaryotes, the β-ketoadipate pathway is found predominantly in fungi and yeasts, such as Aspergillus, Neurospora, and Trichosporon.[5] While it serves the same overall purpose of aromatic degradation, there are notable differences from the prokaryotic version, suggesting a convergent evolutionary origin.[1][5] In mammals, the enzymes involved in the final steps of this pathway are primarily associated with the catabolism of amino acids like lysine (B10760008) and tryptophan.

The Fungal β-Ketoadipate Pathway

The most significant divergence in the fungal pathway occurs in the protocatechuate branch. The product of ring cleavage, β-carboxy-cis,cis-muconate, is cyclized to β-carboxymuconolactone , unlike the γ-carboxymuconolactone intermediate seen in most bacteria.[5] The subsequent steps to form 3-oxoadipate, and its conversion to this compound and final thiolysis, are biochemically analogous to the prokaryotic pathway.[4]

Key Enzymology and Comparative Analysis

The two enzymes responsible for the conversion of 3-oxoadipate to TCA cycle intermediates exhibit distinct properties in different organisms.

3-Oxoadipate:Succinyl-CoA Transferase (EC 2.8.3.6)

This enzyme catalyzes the reaction: succinyl-CoA + 3-oxoadipate ⇌ succinate (B1194679) + this compound[9]

In the bacterium Pseudomonas sp. strain B13, the transferase is a heterotetramer (A₂B₂) with subunits of 32.9 kDa and 27.0 kDa, respectively.[4] These subunits are encoded by the catI and catJ genes.[6][7]

This compound Thiolase (EC 2.3.1.174)

This enzyme catalyzes the final thiolytic cleavage: this compound + CoA ⇌ acetyl-CoA + succinyl-CoA[10]

In Pseudomonas sp. strain B13, the thiolase is a homotetramer (A₄) with a subunit molecular mass of 42 kDa, encoded by the catF gene.[4][11] In marine Roseobacter clade bacteria, it has been shown that other thiolases, such as acetyl-CoA C-acyltransferase from the β-oxidation pathway, can compensate for the function of the canonical this compound thiolase (pcaF), indicating pathway crosstalk.[12]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the terminal enzymes of the β-ketoadipate pathway from characterized prokaryotic systems. Data for eukaryotic orthologs in this specific pathway is less defined.

Table 1: Properties of 3-Oxoadipate:Succinyl-CoA Transferase from Pseudomonas sp. strain B13

| Parameter | Value | Reference |

| Native Molecular Mass | 115,000 ± 5,000 Da | [4] |

| Subunit Composition | A₂B₂ (Heterotetramer) | [4] |

| Subunit A Mass | 32,900 Da | [4] |

| Subunit B Mass | 27,000 Da | [4] |

| pH Optimum | 8.4 | [4] |

| Km (3-oxoadipate) | 0.4 mM | [4] |

| Km (succinyl-CoA) | 0.2 mM | [4] |

Table 2: Properties of this compound Thiolase from Pseudomonas sp. strain B13

| Parameter | Value | Reference |

| Native Molecular Mass | 162,000 ± 5,000 Da | [4][11] |

| Subunit Composition | A₄ (Homotetramer) | [4][11] |

| Subunit Mass | 42,000 Da | [4][11] |

| pH Optimum | 7.8 | [4] |

| Km (this compound) | 0.15 mM | [4] |

| Km (CoA) | 0.01 mM | [4] |

Experimental Protocols

Accurate measurement of the enzymes and intermediates related to this compound metabolism is essential for research.

Spectrophotometric Enzyme Assays

These assays, developed for bacterial enzymes, rely on the unique spectral properties of the this compound-Mg²⁺ complex.

Protocol 1: 3-Oxoadipate:Succinyl-CoA Transferase Activity Assay [4]

-

Principle: The formation of the this compound-Mg²⁺ complex from 3-oxoadipate and succinyl-CoA leads to an increase in absorbance at 305 nm.

-

Reagents:

-

Tris-HCl buffer (35 mM, pH 8.0)

-

MgCl₂ (25 mM)

-

3-oxoadipate (3.5 mM)

-

Succinyl-CoA (0.15 mM)

-

Enzyme sample (e.g., crude cell extract or purified protein)

-

-

Procedure: a. Prepare a 1 mL reaction mixture containing Tris-HCl buffer, MgCl₂, and 3-oxoadipate. b. Initiate the reaction by adding succinyl-CoA and the enzyme sample. c. Immediately monitor the increase in absorbance at 305 nm using a spectrophotometer. d. Calculate activity based on the initial rate of absorbance change, using an appropriate extinction coefficient for the product complex.

Protocol 2: this compound Thiolase Activity Assay [4]

-

Principle: The thiolase-catalyzed consumption of the this compound-Mg²⁺ complex in the presence of CoA results in a decrease in absorbance at 305 nm.

-

Reagents:

-

Tris-HCl buffer (35 mM, pH 8.0)

-

MgCl₂ (25 mM)

-

3-oxoadipate (3.5 mM)

-

Succinyl-CoA (0.15 mM)

-

Purified 3-oxoadipate:succinyl-CoA transferase (for in situ substrate generation)

-

Coenzyme A (CoA) (0.2 mM)

-

Enzyme sample for thiolase assay

-

-

Procedure: a. First, generate the this compound substrate in situ. In a 1 mL cuvette, mix Tris-HCl buffer, MgCl₂, 3-oxoadipate, succinyl-CoA, and a sufficient amount of purified transferase. Allow the reaction to proceed for ~15 minutes until a stable absorbance at 305 nm is achieved. b. Initiate the thiolase reaction by adding CoA and the thiolase-containing enzyme sample. c. Immediately monitor the decrease in absorbance at 305 nm. d. Calculate activity based on the rate of absorbance decrease.

HPLC Analysis of CoA Thioesters

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying CoA derivatives, providing a direct confirmation of enzyme activity.[4][13]

Protocol 3: HPLC Method for CoA Derivative Analysis [4][14]

-

Principle: Reversed-phase HPLC separates CoA compounds based on their hydrophobicity. Detection is typically performed using a UV detector at 260 nm, the absorbance maximum for the adenine (B156593) base of coenzyme A.

-

Sample Preparation: a. Stop enzymatic reactions at desired time points by adding a quenching agent (e.g., perchloric acid or acetonitrile). b. Centrifuge to pellet precipitated protein. c. Filter the supernatant through a 0.22 µm filter before injection.

-

Instrumentation & Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Phosphate buffer (e.g., 75 mM KH₂PO₄, pH 4.9).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: A linear gradient from a low to a high percentage of ACN is used to elute the compounds. For example, 0-25% ACN over 20 minutes.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 260 nm.

-

-

Data Analysis: a. Identify peaks by comparing retention times with authentic standards (CoA, acetyl-CoA, succinyl-CoA, this compound).[13] b. Quantify peaks by integrating the area and comparing it to a standard curve generated from known concentrations of each standard.

Implications for Research and Development

-

Bioremediation: The β-ketoadipate pathway is a primary route for degrading aromatic pollutants. Engineering bacteria or fungi with enhanced flux towards this compound could improve the cleanup of contaminated sites.

-

Metabolic Engineering: As the pathway leads to central metabolites, it can be harnessed for the bioproduction of valuable chemicals. For instance, reversing the pathway from TCA cycle intermediates could be a strategy for producing adipic acid, a precursor to nylon.[15]

-

Drug Development: In pathogenic fungi or bacteria that rely on this pathway for nutrient acquisition, the terminal enzymes (transferase and thiolase) could represent novel targets for antimicrobial agents. Their absence in the human genome for this specific purpose may offer a window for selective toxicity.

Conclusion

This compound is a metabolite of fundamental importance, bridging the complex chemistry of aromatic ring degradation with the universal currency of central metabolism. While the core transformation it undergoes is conserved across prokaryotic and eukaryotic domains, the pathways leading to its formation, the specific characteristics of the enzymes that process it, and the genetic context are markedly different. These distinctions provide a rich field for basic research into microbial evolution and physiology, and offer tangible opportunities for innovation in biotechnology and medicine. The data and protocols provided herein serve as a technical foundation for researchers aiming to explore and exploit the fascinating biochemistry of this compound.

References

- 1. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diverse Organization of Genes of the β-Ketoadipate Pathway in Members of the Marine Roseobacter Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THE β-KETOADIPATE PATHWAY AND THE BIOLOGY OF SELF-IDENTITY | Annual Reviews [annualreviews.org]

- 6. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: cloning, characterization, and analysis of sequences encoding 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and this compound thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Cloning, Characterization, and Analysis of Sequences Encoding 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and this compound Thiolase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-oxoadipate CoA-transferase - Wikipedia [en.wikipedia.org]

- 10. This compound thiolase - Wikipedia [en.wikipedia.org]

- 11. scilit.com [scilit.com]

- 12. Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Evolutionary Blueprint of Aromatic Catabolism: An In-depth Technical Guide to the 3-Oxoadipyl-CoA Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-oxoadipyl-CoA pathway, also known as the β-ketoadipate pathway, represents a central metabolic route in bacteria and fungi for the catabolism of aromatic compounds derived from lignin (B12514952) and other natural sources. This pathway is a testament to the remarkable metabolic plasticity of microorganisms and offers a compelling case study in molecular evolution. Its two converging branches, the catechol and protocatechuate pathways, funnel a wide array of aromatic precursors into the central intermediate β-ketoadipate, which is subsequently converted to intermediates of the tricarboxylic acid (TCA) cycle.[1][2] Understanding the evolutionary origins and functional diversification of this pathway is not only of fundamental scientific interest but also holds significant potential for applications in bioremediation, biocatalysis, and the development of novel antimicrobial agents.

This technical guide provides a comprehensive overview of the evolutionary origins of the this compound pathway, with a focus on its core enzymes, genetic organization, and regulatory mechanisms. We present a synthesis of current knowledge, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular processes.

Phylogenetic Distribution and Convergent Evolution

The this compound pathway is widely distributed among soil-dwelling bacteria and fungi, reflecting the abundance of aromatic compounds in these environments.[1][2] While the pathway is highly conserved in its core biochemical steps, its genetic organization and regulation exhibit significant diversity across different microbial lineages.[1]

A key feature of the pathway's evolution is the independent and convergent emergence of the eukaryotic version.[1][2] While the bacterial pathway is well-characterized, studies on fungi like Aspergillus niger and Candida albicans have revealed a distinct evolutionary trajectory for some of the pathway's enzymes, suggesting that the ability to degrade aromatic compounds via this route has arisen multiple times throughout evolutionary history.[3][4][5]

Core Enzymes: Catalytic Properties and Evolution

The final two steps of the this compound pathway are catalyzed by two core enzymes: 3-oxoadipate (B1233008):succinyl-CoA transferase and this compound thiolase. Their catalytic efficiencies and substrate specificities are critical for the overall flux through the pathway.

3-Oxoadipate:Succinyl-CoA Transferase (EC 2.8.3.6)

This enzyme catalyzes the transfer of a CoA moiety from succinyl-CoA to 3-oxoadipate, forming this compound and succinate.[6][7] In many bacteria, this enzyme is a heterodimer composed of α and β subunits, encoded by the pcaI and pcaJ (or catI and catJ) genes, respectively.[8]

Table 1: Kinetic Properties of 3-Oxoadipate:Succinyl-CoA Transferase

| Organism | Substrate | Km (mM) | Vmax or kcat | pH Optimum | Reference(s) |

| Pseudomonas sp. strain B13 | 3-Oxoadipate | 0.4 | 1430 min-1 (kcat) | 8.4 | [9][10] |

| Succinyl-CoA | 0.2 | [9][10] | |||

| Rat Brain | Acetoacetate | 0.070 | 161 µmol/min/mg | Not specified | [11] |

| Succinyl-CoA | 0.156 | [11] | |||

| Sheep Kidney | Not specified | Not specified | ~200 units/mg | Not specified | [12] |

Substrate Specificity: The transferase from Pseudomonas sp. strain B13 exhibits a high degree of specificity for its substrates. It shows some activity with 4-methyl-3-oxoadipate but fails to convert 2-chloro- and 2-methyl-3-oxoadipate.[9][13] Acetyl-CoA cannot substitute for succinyl-CoA as the CoA donor.[9][10]

This compound Thiolase (EC 2.3.1.174)

This enzyme catalyzes the thiolytic cleavage of this compound into acetyl-CoA and succinyl-CoA, which then enter central metabolism.[12][14] In bacteria, this enzyme is typically a homotetramer encoded by the pcaF (or catF) gene.[9][13]

Table 2: Kinetic Properties of this compound Thiolase

| Organism | Substrate | Km (mM) | pH Optimum | Reference(s) |

| Pseudomonas sp. strain B13 | This compound | 0.15 | 7.8 | [9][13][15] |

| CoA | 0.01 | [9][13][15] | ||

| Escherichia coli | Succinyl-CoA & Acetyl-CoA | Not specified | Not specified | [16] |

| Rat Liver (cytoplasmic) | Acetoacetyl-CoA | Not specified | Not specified | [17] |

| CoA | 0.067 (Ki) | [17] |

Substrate Specificity: The this compound thiolase belongs to the broader family of thiolases, which are involved in various metabolic pathways.[9] While the enzyme from the 3-oxoadipate pathway shows high specificity for this compound, other thiolases can have broader substrate ranges.[9][17]

Evolutionary Relationships of the Core Enzymes

Phylogenetic analyses of the CoA transferase and thiolase superfamilies reveal complex evolutionary histories. The 3-oxoadipate:succinyl-CoA transferases belong to the Class I CoA transferase family.[18] Phylogenetic trees suggest that enzymes with similar functions have evolved multiple times independently, a clear case of convergent evolution.[19] Similarly, phylogenetic analysis of thiolases indicates a separation between biosynthetic and degradative enzymes, with the this compound thiolases clustering with other degradative thiolases.[20]

Genetic Organization and Regulation

The genes encoding the enzymes of the this compound pathway are often clustered together in operons, facilitating their co-regulation. The organization of these gene clusters, particularly the pca (protocatechuate) and cat (catechol) operons, varies significantly among different bacterial species. This variation in gene order and regulatory elements reflects the adaptation of the pathway to different ecological niches and substrate availabilities.

In Pseudomonas putida, a model organism for studying aromatic degradation, the ben and cat genes are organized in separate transcriptional units. The expression of the ben genes, which convert benzoate (B1203000) to catechol, is induced by benzoate, while the cat genes are induced by cis,cis-muconate, the product of the catechol 1,2-dioxygenase reaction.[20][21] This sequential induction ensures an efficient and controlled flow of metabolites through the pathway. Furthermore, a global regulatory protein, Crc, exerts post-transcriptional control, inhibiting the expression of the benzoate degradation pathway when more favorable carbon sources are available.[21]

Horizontal Gene Transfer in Pathway Evolution

Horizontal gene transfer (HGT) is a major driver of bacterial evolution, allowing for the rapid acquisition of new metabolic capabilities. There is growing evidence to suggest that HGT has played a significant role in the dissemination of the this compound pathway among diverse bacterial lineages. The presence of pathway genes on plasmids and the phylogenetic incongruence of some of the pathway's enzymes with the organismal phylogeny support the occurrence of HGT events.[1][22][23][24] The modular nature of the pathway, with distinct sets of genes for the upper and lower sections, may have facilitated its assembly and transfer as a complete functional unit.

Experimental Protocols

A variety of experimental approaches are employed to study the this compound pathway, from the characterization of individual enzymes to the analysis of the entire metabolic network.

Enzyme Assays

1. 3-Oxoadipate:Succinyl-CoA Transferase Assay:

-

Principle: The activity is determined by monitoring the formation of the this compound-Mg2+ complex, which absorbs light at 305 nm.[10]

-

Reaction Mixture: A typical assay mixture contains Tris-HCl buffer (pH 8.4), MgCl2, 3-oxoadipate, and succinyl-CoA.

-

Procedure: The reaction is initiated by the addition of the enzyme, and the increase in absorbance at 305 nm is measured spectrophotometrically.[10]

2. This compound Thiolase Assay:

-

Principle: The activity is measured by following the decrease in absorbance at 305 nm due to the cleavage of the this compound-Mg2+ complex in the presence of CoA.[10]

-

Reaction Mixture: The assay mixture typically includes Tris-HCl buffer (pH 7.8), MgCl2, this compound, and CoA.

-

Procedure: The reaction is started by adding the enzyme, and the decrease in absorbance at 305 nm is monitored.[10]

Enzyme Purification

Purification of 3-Oxoadipate:Succinyl-CoA Transferase from Pseudomonas sp. strain B13: [9][13]

-

Cell Lysis: Bacterial cells are harvested and lysed by sonication or French press.

-